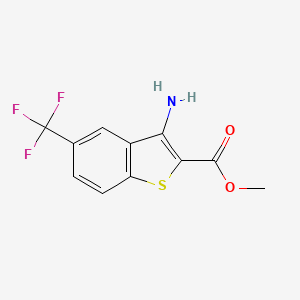

Methyl 3-Amino-5-(trifluoromethyl)benzothiophene-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl 3-Amino-5-(trifluoromethyl)benzothiophene-2-carboxylate” is a chemical compound with the molecular formula C11H8F3NO2S . It is a derivative of benzothiophene, a naturally occurring heterocycle found in petroleum deposits . Benzothiophenes are important components of organic semiconductors due to their potential for elongated and highly delocalized electronic structures .

Synthesis Analysis

The synthesis of “this compound” involves the reaction of 2-Fluoro-5-(trifluoromethyl)benzonitrile with methyl thioglycolate and triethylamine . This reaction is carried out under microwave irradiation in DMSO at 130 °C, providing rapid access to 3-aminobenzo[b]thiophenes .Molecular Structure Analysis

The molecular weight of “this compound” is 275.2469296 . The compound contains a benzothiophene core, which is a bicyclic system consisting of a benzene ring fused to a thiophene ring .Chemical Reactions Analysis

“this compound” can be used as a building block in medicinal chemistry . It has been applied in the synthesis of the thieno[2,3-b]pyridine core motif of LIMK1 inhibitors, the benzo[4,5]thieno[3,2-e][1,4]diazepin-5(2H)-one scaffold of MK2 inhibitors, and a benzo[4,5]thieno[3,2-d]pyrimidin-4-one inhibitor of the PIM kinases .Physical And Chemical Properties Analysis

“this compound” is a colorless solid . Its melting point is 140–141 °C .Wissenschaftliche Forschungsanwendungen

Antitumor Activity

- Benzothiazoles, including derivatives similar to Methyl 3-Amino-5-(trifluoromethyl)benzothiophene-2-carboxylate, have been identified as potent and selective antitumor agents. They exhibit cytotoxic properties in carcinoma cells through mechanisms involving cytochrome P450 1A1 activity and DNA adduct formation in sensitive tumor cells (Leong et al., 2003).

- The synthesis and investigations into the antitumor activities of 2-(4-acylaminophenyl)benzothiazoles indicate the crucial role of metabolism in the antitumor action of these compounds (Chua et al., 1999).

Synthesis and Structure Elucidation

- Novel thiophene and benzothiophene derivatives have been synthesized and evaluated as anti-cancer agents, showing promising activity against various tumor cell lines (Mohareb et al., 2016).

- The crystal structure of methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been studied, revealing key structural features (Vasu et al., 2004).

Antimicrobial and Anti-inflammatory Properties

- Schiff bases of 3-Amino-2-methyl/ethyl-5,6,7,8-tetrahydro[1]benzothieno [2,3-d]pyrimidin-4(3H)-one, similar in structure to the subject compound, were synthesized and shown to have antimicrobial and anti-inflammatory properties (Narayana et al., 2006).

Synthesis of Derivatives

- Methyl esters of 2-aminotetrahydrobenzothiophene-3-carboxylic acids have been modified with trifluoromethyl-containing heterocycles, demonstrating the versatility in synthesizing novel compounds with potential biological activity (Sokolov et al., 2018).

Chemical Synthesis and Modification Techniques

- The palladium-catalyzed methylation and arylation of sp2 and sp3 C-H bonds in carboxylic acids present innovative methods for chemical modification and synthesis of complex molecules, potentially applicable to the subject compound (Giri et al., 2007).

- A general route to synthesize 3-((trifluoromethyl)thio)benzofurans and benzothiophenes has been reported, which might be relevant for the synthesis of trifluoromethylated benzothiophene derivatives (Sheng et al., 2014).

Wirkmechanismus

Target of Action

The compound, Methyl 3-Amino-5-(trifluoromethyl)benzothiophene-2-carboxylate, is a derivative of 3-Amino-5-(trifluoromethyl)benzoic acid Similar compounds have shown promise in fragment-based drug discovery and in hit identification or lead development .

Mode of Action

It’s known that similar compounds interact with their targets to inhibit certain kinases . This interaction can lead to changes in the activity of these kinases, potentially affecting various cellular processes.

Biochemical Pathways

Related compounds have been implicated in the inhibition of kinase targets, such as the limk protein family, pim-kinases, and mapk-2 kinase (mk2) . These kinases are involved in a variety of cellular processes, including cell growth and proliferation.

Result of Action

Similar compounds have been shown to disrupt actin polymerisation and thus prevent the metastatic potential of tumour cells where limk is over-expressed .

Zukünftige Richtungen

Benzothiophenes and their derivatives, including “Methyl 3-Amino-5-(trifluoromethyl)benzothiophene-2-carboxylate”, have shown great promise in fragment-based drug discovery and in hit identification or lead development . They have enormous potential for further derivatization . Therefore, future research may focus on exploring these potentials and developing new drugs based on these compounds.

Biochemische Analyse

Cellular Effects

Given its role in the synthesis of kinase inhibitors, it may influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It’s known that it’s used in the synthesis of kinase inhibitors , suggesting that it may interact with these enzymes, potentially inhibiting their activity and leading to changes in gene expression.

Eigenschaften

IUPAC Name |

methyl 3-amino-5-(trifluoromethyl)-1-benzothiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3NO2S/c1-17-10(16)9-8(15)6-4-5(11(12,13)14)2-3-7(6)18-9/h2-4H,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMLYZPBYHYGQCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=C(S1)C=CC(=C2)C(F)(F)F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Benzyl-4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-2-one](/img/structure/B2895702.png)

![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-methylbenzamide](/img/structure/B2895703.png)

![N-[2-[3-(Difluoromethoxy)-4-methoxyphenyl]ethyl]prop-2-enamide](/img/structure/B2895705.png)

![[3-cyclopropyl-6-(2-methoxyphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2895706.png)

![(E)-4-(Dimethylamino)-N-[2-(oxan-4-yl)prop-2-enyl]but-2-enamide](/img/structure/B2895707.png)

![2-[6-(4-Fluorophenyl)-2-oxo-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2895709.png)

![N-(3-methoxybenzyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2895713.png)

![ethyl (2E)-2-[(carbamoylamino)imino]-3-[(4-chlorophenyl)sulfanyl]propanoate](/img/structure/B2895717.png)

![Tert-butyl N-[(4-amino-1-benzylpiperidin-4-yl)methyl]carbamate](/img/structure/B2895720.png)